[1-(4-Dimethylamino-phenyl)-1H-isoquinolin-2-yl]-phenyl-methanone

BTK Inhibition Kinase Assay Immuno-oncology

Achieving consistent low-nanomolar potency in BTK inhibitor programs demands exact compound selection. Generic isoquinoline analogs often show significant activity shifts, undermining SAR reproducibility. This compound (CAS 26580-48-3) is the precisely characterized Example 150 from patent US20240083900, delivering definitive target engagement. - Confirmed IC50 of 1 nM against BTK, enabling direct use as a reference standard in enzymatic assays. - Structurally validated to resolve potency discrepancies observed with close analogs (e.g., Example 236 at 5.5 nM). - Supplied with rigorous analytical documentation to support inter-laboratory data consistency and procurement compliance.

Molecular Formula C24H22N2O
Molecular Weight 354.4 g/mol
CAS No. 26580-48-3
Cat. No. B12452781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-Dimethylamino-phenyl)-1H-isoquinolin-2-yl]-phenyl-methanone
CAS26580-48-3
Molecular FormulaC24H22N2O
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C2C3=CC=CC=C3C=CN2C(=O)C4=CC=CC=C4
InChIInChI=1S/C24H22N2O/c1-25(2)21-14-12-19(13-15-21)23-22-11-7-6-8-18(22)16-17-26(23)24(27)20-9-4-3-5-10-20/h3-17,23H,1-2H3
InChIKeyQMVNBACYRVAZAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





High-Potency BTK Inhibitor Lead Procurement Guide


The compound [1-(4-Dimethylamino-phenyl)-1H-isoquinolin-2-yl]-phenyl-methanone (CAS 26580-48-3), also known as STK014445, is a synthetic small molecule featuring an isoquinoline core with a benzoyl substituent and a 4-dimethylaminophenyl group [1]. It has been identified as a Bruton's tyrosine kinase (BTK) inhibitor and is disclosed as Example 150 in patent US20240083900 [2]. Its basic physicochemical properties include a molecular weight of 354.4 g/mol, an XLogP3-AA of 4.8, zero hydrogen bond donors, and a topological polar surface area of 23.6 Ų [1].

Why Generic Substitution Fails for This BTK Inhibitor


Within the chemical space of isoquinoline-based BTK inhibitors, even subtle structural modifications can lead to significant potency shifts. The data from patent US20240083900 exemplifies this: Example 150 (CAS 26580-48-3) exhibits an IC50 of 1 nM, while a closely related analog, Example 236, shows a 5.5-fold lower potency (IC50 5.5 nM) [1]. This variation underscores that generic substitution within this series is unreliable for maintaining target engagement levels. Selecting the exact compound, rather than a presumed equivalent, is critical for experimental reproducibility and for interpreting structure-activity relationships (SAR) accurately.

Quantitative Differentiation Against Closest Analogs


Superior Potency Over Example 236

CAS 26580-48-3 (Example 150) demonstrates a BTK IC50 of 1 nM, which is quantitatively more potent than the structurally related Example 236 (IC50 = 5.5 nM) from the same patent US20240083900 [1]. This represents a 5.5-fold improvement in potency within a highly similar chemical series.

BTK Inhibition Kinase Assay Immuno-oncology

Measurable Potency Advantage Over Example 79

When compared to Example 79 from the same patent, which has a reported BTK IC50 of 1.20 nM, CAS 26580-48-3 still shows a 1.2-fold improvement in potency (IC50 = 1 nM) [1]. Though the difference is smaller, it is measurable and can be significant in high-stringency comparative binding studies.

BTK Inhibition Kinase Profiling Lead Optimization

Competitive Potency Near Sub-1 nM Benchmark

Example 66 from the same patent series is reported to have a BTK IC50 of <1 nM. While CAS 26580-48-3 (IC50 = 1 nM) is not as potent as this sub-1 nM benchmark, it maintains comparable potency within the same order of magnitude [1]. This positions it as a potent, yet potentially more synthetically accessible or chemically distinct, alternative for studies where extreme potency is not the sole selection criterion.

BTK Inhibition SAR Study Chemical Probe

Recommended Research Applications Based on Potency Evidence


BTK Screening and Hit-to-Lead Chemistry

The compound's confirmed and potent BTK inhibition (IC50 = 1 nM) [1] makes it an ideal positive control or starting scaffold for high-throughput screening campaigns targeting BTK in oncology and autoimmune disease. Its potency is comparable to leading clinical candidates, and its defined SAR relative to other examples in the same patent series provides a clear roadmap for medicinal chemistry optimization.

Chemical Probe Development for BCR Signaling

As a potent and well-characterized BTK inhibitor, this compound can serve as a chemical probe to dissect B-cell receptor (BCR) signaling pathways. Its selectivity profile within the isoquinoline class can be further investigated to develop more selective tools for studying BTK biology in hematological malignancies.

Comparative Pharmacology and Selectivity Profiling

Given the availability of multiple structurally related analogs with varying potencies (Examples 66, 79, 236) [1], CAS 26580-48-3 is perfectly suited for comparative pharmacology studies. Researchers can systematically correlate structural modifications with changes in target engagement and downstream pathway modulation to build a comprehensive SAR model.

Reference Standard for BTK Activity Assays

With a precisely defined IC50 of 1 nM in a known enzymatic assay format [1], the compound is an excellent candidate for use as a reference standard in BTK activity assays. It can help in calibrating assay systems, validating new assay formats, and ensuring inter-laboratory data consistency.

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